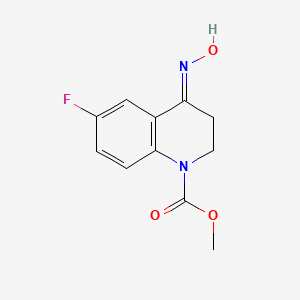

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic organic compound characterized by a closed carbon atom ring with a fluorine atom and a hydroxyimino group. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Properties

Molecular Formula |

C11H11FN2O3 |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

methyl (4E)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate |

InChI |

InChI=1S/C11H11FN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+ |

InChI Key |

IXZVOELNROZATN-UKTHLTGXSA-N |

Isomeric SMILES |

COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)F |

Canonical SMILES |

COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup cyclization, which transforms substituted anilines into quinolines by reacting them with aldehydes or ketones . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, leading to the formation of new derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Biological Activities

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate exhibits several noteworthy biological activities:

- Antimicrobial Properties :

- Anticancer Activity :

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Antibacterial Efficacy :

- Cytotoxicity Against Cancer Cells :

- Pharmacokinetics and Toxicology :

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects . Additionally, its interaction with DNA and RNA can lead to anticancer activity by interfering with cellular replication processes .

Comparison with Similar Compounds

Similar Compounds

6-fluoro-4-hydroxy-2-methylquinoline: This compound shares a similar quinoline structure but lacks the hydroxyimino group.

2-methyl-6,7-difluoro-8-oxyquinoline: Another quinoline derivative with multiple fluorine atoms and an oxy group.

Uniqueness

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyimino group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Biological Activity

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS Number: 81892-41-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C11H11FN2O

- Molecular Weight : 202.22 g/mol

- Melting Point : Not available

- Flash Point : 193.7ºC

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that similar quinoline derivatives often exhibit mechanisms involving:

- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, particularly during the mitotic phase. This is likely due to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclin B1 and CDK1 .

- Inhibition of Viral Replication : Some studies suggest that derivatives of quinoline can inhibit the replication of viruses such as Hepatitis B Virus (HBV). For instance, molecular docking studies have indicated that certain quinoline derivatives can effectively bind to viral proteins, thereby inhibiting their function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

-

Anti-Cancer Activity :

A study focused on a related compound demonstrated significant growth inhibition in human lung carcinoma A549 cells. The compound induced cell cycle arrest by modulating key regulatory proteins involved in cell division . -

Anti-Viral Activity :

In vitro studies have shown that methylated derivatives of quinoline compounds can effectively inhibit HBV replication at concentrations around 10 µM. These findings were supported by molecular docking simulations that indicated strong binding affinities to viral proteins . -

HIV Integrase Inhibition :

Research has highlighted the potential of quinoline derivatives as anti-HIV agents. One study reported a series of compounds based on the quinoline scaffold that demonstrated promising anti-HIV activity without significant cytotoxicity, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.